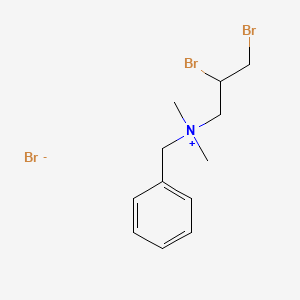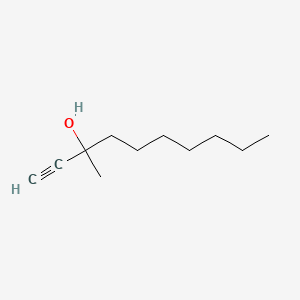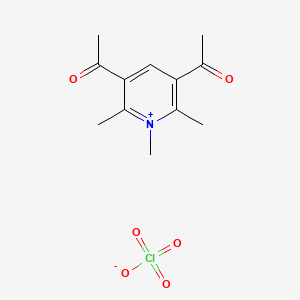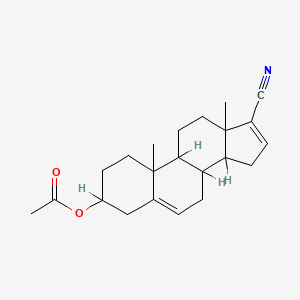
17-Cyanoandrosta-5,16-dien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Cyanoandrosta-5,16-dien-3-yl acetate is a synthetic steroidal compound with the molecular formula C22H29NO2 . It is a derivative of androstane and is known for its role in the synthesis of various pharmaceutical agents, particularly those used in the treatment of hormone-related conditions.
Preparation Methods
The synthesis of 17-Cyanoandrosta-5,16-dien-3-yl acetate involves several steps, typically starting from androstadienoneThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
17-Cyanoandrosta-5,16-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17-Cyanoandrosta-5,16-dien-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is a precursor in the synthesis of drugs used to treat hormone-dependent cancers, such as prostate cancer.
Mechanism of Action
The mechanism of action of 17-Cyanoandrosta-5,16-dien-3-yl acetate involves its conversion into active metabolites that interact with specific molecular targets. One of the primary targets is the enzyme 17α-hydroxylase/C17,20-lyase (CYP17), which plays a crucial role in androgen biosynthesis. By inhibiting this enzyme, the compound effectively reduces the production of androgens, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
17-Cyanoandrosta-5,16-dien-3-yl acetate can be compared with other similar steroidal compounds, such as:
Abiraterone acetate: Both compounds inhibit CYP17, but abiraterone acetate is more commonly used in clinical settings for the treatment of prostate cancer.
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: This compound is another derivative used in similar applications, but with different substituents at the 17th position.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
(17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4-5,17-20H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQIFCJBHHREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
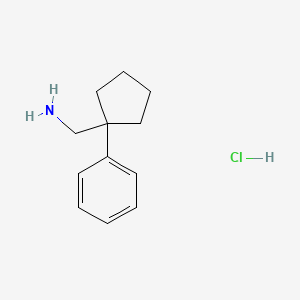
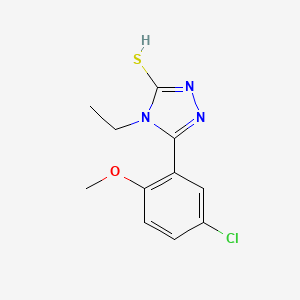
![[5-(2-ethoxy-2-oxoethyl)-6H-1,3,4-thiadiazin-2-yl]azanium;chloride](/img/structure/B7759474.png)
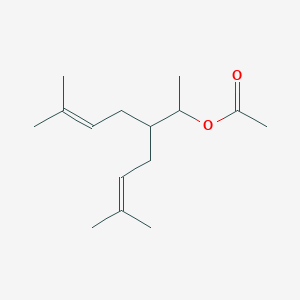
![2-(1-Methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-ol;iodide](/img/structure/B7759491.png)
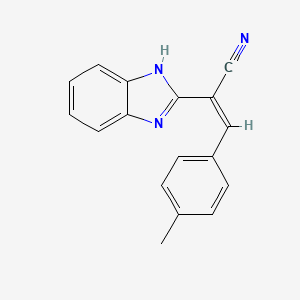
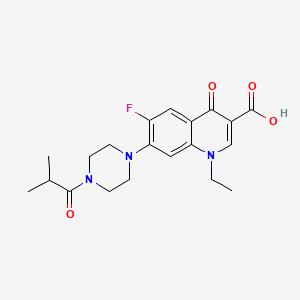
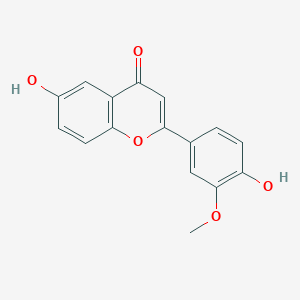
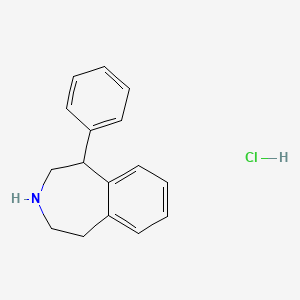
![N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide](/img/structure/B7759523.png)
![Sodium;6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759530.png)
